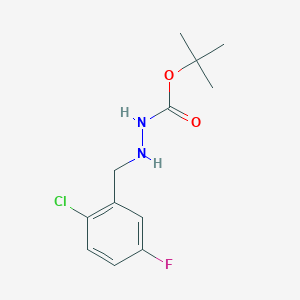
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is an organic compound with the molecular formula C({12})H({16})ClFN({2})O({2}). This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It features a tert-butyl ester group, a hydrazinecarboxylate moiety, and a benzyl group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate typically involves the following steps:
-
Formation of the Hydrazinecarboxylate Intermediate: : The initial step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate benzyl halide. In this case, 2-chloro-5-fluorobenzyl chloride is used. The reaction is usually carried out in the presence of a base such as potassium carbonate (K({2})CO({3})) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:
-
Substitution Reactions: : The chlorine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions. For example, oxidation with hydrogen peroxide (H({2})O({2})) can yield the corresponding azocarboxylate.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents on the benzyl ring.
Oxidation: Azocarboxylate derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
-
Biological Studies: : The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or anticancer agents.
-
Materials Science: : It may be utilized in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of fluorinated or chlorinated aromatic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hydrazinecarboxylate moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate
- Tert-butyl 2-(2-fluorobenzyl)hydrazinecarboxylate
- Tert-butyl 2-(2-bromobenzyl)hydrazinecarboxylate
Uniqueness
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylate is unique due to the simultaneous presence of chlorine and fluorine atoms on the benzyl ring. This dual substitution can significantly influence the compound’s reactivity, binding properties, and overall biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C12H16ClFN2O2 |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-5-fluorophenyl)methylamino]carbamate |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)16-15-7-8-6-9(14)4-5-10(8)13/h4-6,15H,7H2,1-3H3,(H,16,17) |
InChI Key |
RXFQKJYLOLOGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


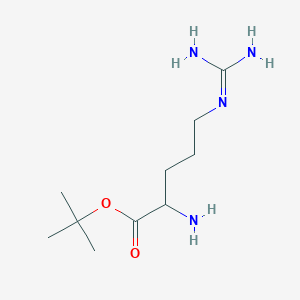
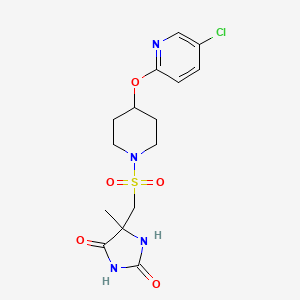

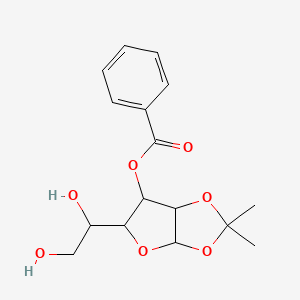
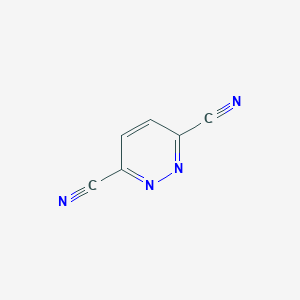


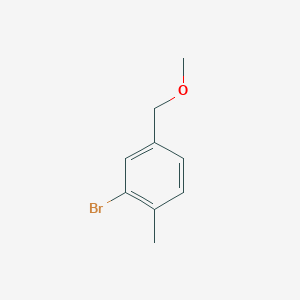


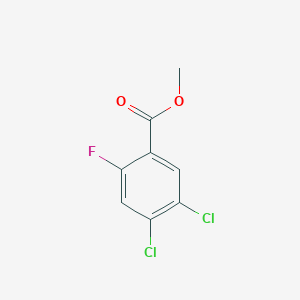
![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)


